molecular formula C10H19N3 B11735978 [(1-Ethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amine

Cat. No.: B11735978
M. Wt: 181.28 g/mol
InChI Key: HVEVCRKQKUATII-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C10H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring with an alkylamine side chain makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-13-10(5-6-12-13)8-11-7-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3

InChI Key

HVEVCRKQKUATII-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC(C)C

Origin of Product

United States

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